molecular formula C13H19N3O4S B2673722 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine CAS No. 2034438-66-7

2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine

Cat. No.: B2673722
CAS No.: 2034438-66-7
M. Wt: 313.37
InChI Key: UKZTULITYTUPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclopropyl group, which is a three-membered carbon ring .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through a series of reactions including substitution, cyclization, and possibly amination . The exact process would depend on the starting materials and the specific configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine and piperidine rings suggests that the compound may have a rigid, planar structure. The cyclopropyl group could add some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazine and piperidine rings, as well as the sulfonyl and methoxy groups. These functional groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

Research into beta-Piperidinoethylsulfides, structurally similar to the compound of interest, has led to the discovery of potent inhibitors of the cyclin-dependent kinase CDK2, crucial for cell cycle regulation. The methodology developed through these studies, involving oxidation to create intermediates followed by a Cope-type elimination, has broad potential applications in medicinal chemistry, indicating a pathway for the development of novel CDK inhibitors (Griffin et al., 2006).

Antimicrobial Activity

New pyridine derivatives, including structures related to the compound , have been synthesized and demonstrated significant antibacterial and antifungal activities. These findings suggest potential for the development of new antimicrobial agents based on modifications of the core structure of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine (Patel & Agravat, 2007).

Enamine Oxidation and Aziridination

Investigations into the reaction of N-sulfonyl heterocyclic enamines have led to the synthesis of 3-hydroxy and 3-amino 2-substituted N-heterocycles. This research demonstrates the versatility of enamine chemistry for introducing functional groups into heterocyclic frameworks, potentially applicable for the synthesis of compounds with improved biological activities (Sunose et al., 1998).

Broad-Spectrum Antibacterial Activity

The synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, closely related to the compound of interest, has revealed potent antibacterial properties, especially against methicillin-resistant Staphylococcus aureus (MRSA). These compounds, featuring sulfinyl or sulfonyl groups, offer a foundation for the development of new antibacterial agents with broad-spectrum efficacy (Miyamoto et al., 1987).

Sigma-2 Receptor Affinity and Antiproliferative Activity

Research into sigma-2 receptor agonists has identified 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) analogs as potent compounds with the potential to reverse doxorubicin resistance in breast cancer cells. This highlights the therapeutic potential of compounds structurally related to this compound in cancer treatment (Berardi et al., 2009).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals, particularly as anti-tubercular agents .

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-6-methoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-19-12-7-14-8-13(15-12)20-10-3-2-6-16(9-10)21(17,18)11-4-5-11/h7-8,10-11H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZTULITYTUPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.